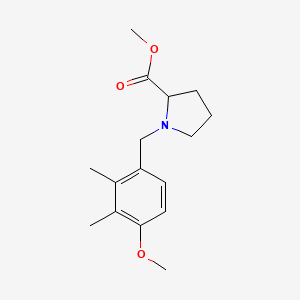![molecular formula C16H26N2 B3850102 (4-ethylcyclohexyl)methyl[2-(2-pyridinyl)ethyl]amine](/img/structure/B3850102.png)
(4-ethylcyclohexyl)methyl[2-(2-pyridinyl)ethyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-ethylcyclohexyl)methyl[2-(2-pyridinyl)ethyl]amine, also known as JNJ-42153605, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of (4-ethylcyclohexyl)methyl[2-(2-pyridinyl)ethyl]amine is not fully understood. However, it has been shown to bind to the sigma-1 receptor with high affinity and modulate its activity. The sigma-1 receptor is involved in various cellular processes, including the regulation of ion channels, calcium signaling, and cell survival. Modulation of the sigma-1 receptor by (4-ethylcyclohexyl)methyl[2-(2-pyridinyl)ethyl]amine may lead to changes in these cellular processes, resulting in its potential therapeutic effects.
Biochemical and Physiological Effects
(4-ethylcyclohexyl)methyl[2-(2-pyridinyl)ethyl]amine has been found to have a wide range of biochemical and physiological effects. It has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease. It has also been found to have anti-inflammatory effects and may have potential applications in the treatment of inflammatory diseases. In addition, (4-ethylcyclohexyl)methyl[2-(2-pyridinyl)ethyl]amine has been shown to have analgesic effects and may have potential applications in the treatment of chronic pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(4-ethylcyclohexyl)methyl[2-(2-pyridinyl)ethyl]amine has several advantages for lab experiments. It is a highly specific compound that has been optimized for the sigma-1 receptor, making it an ideal tool for studying the role of this receptor in various cellular processes. It is also relatively stable and can be easily synthesized in large quantities. However, there are also some limitations to using (4-ethylcyclohexyl)methyl[2-(2-pyridinyl)ethyl]amine in lab experiments. Its mechanism of action is not fully understood, and its potential off-target effects are not well characterized. In addition, its high affinity for the sigma-1 receptor may limit its use in studying other cellular processes.
Direcciones Futuras
There are several future directions for research on (4-ethylcyclohexyl)methyl[2-(2-pyridinyl)ethyl]amine. One potential direction is to further elucidate its mechanism of action and its potential off-target effects. This may help to better understand its therapeutic potential and identify any potential safety concerns. Another direction is to explore its potential applications in the treatment of various diseases, including neurodegenerative diseases, inflammatory diseases, and chronic pain. Finally, there is a need for further research on the sigma-1 receptor and its role in various cellular processes, which may lead to the development of new therapeutic targets and compounds.
Aplicaciones Científicas De Investigación
(4-ethylcyclohexyl)methyl[2-(2-pyridinyl)ethyl]amine has been extensively studied for its potential therapeutic applications. It has been shown to have a high affinity for the sigma-1 receptor, which is a protein that is involved in various cellular processes, including the regulation of ion channels, calcium signaling, and cell survival. (4-ethylcyclohexyl)methyl[2-(2-pyridinyl)ethyl]amine has been found to modulate the activity of the sigma-1 receptor, leading to a wide range of potential therapeutic applications.
Propiedades
IUPAC Name |
4-ethyl-N-methyl-N-(2-pyridin-2-ylethyl)cyclohexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2/c1-3-14-7-9-16(10-8-14)18(2)13-11-15-6-4-5-12-17-15/h4-6,12,14,16H,3,7-11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXSLTLAORWDLGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(CC1)N(C)CCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethyl-N-methyl-N-(2-pyridin-2-ylethyl)cyclohexan-1-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(3,5-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B3850024.png)
![methyl 4-{[(3-chloro-4-fluorophenyl)amino]methyl}benzoate](/img/structure/B3850032.png)
![1-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]-4-piperidinecarboxamide](/img/structure/B3850037.png)


![2-{2-[3-(4-biphenylylcarbonyl)-1-piperidinyl]-2-oxoethyl}-6-chloro-3(2H)-pyridazinone](/img/structure/B3850077.png)
![N-(3'-methyl-3-biphenylyl)-1-[(4-methyl-1H-imidazol-5-yl)methyl]prolinamide](/img/structure/B3850078.png)
![3-[(1-acetyl-4-piperidinyl)amino]-2-azepanone](/img/structure/B3850087.png)
![1-[(4-methyl-1H-imidazol-5-yl)methyl]-4-(4-methylphenyl)piperazine](/img/structure/B3850095.png)
![1-(3-methoxyphenyl)-4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]piperazine](/img/structure/B3850105.png)


![2-[(2,4-difluorobenzyl)(methyl)amino]-1-phenylethanol](/img/structure/B3850126.png)